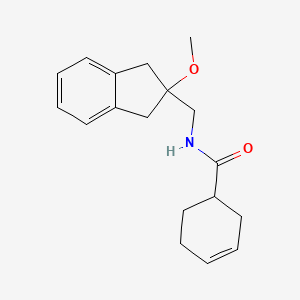

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-21-18(11-15-9-5-6-10-16(15)12-18)13-19-17(20)14-7-3-2-4-8-14/h2-3,5-6,9-10,14H,4,7-8,11-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYBHZDFCZBORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the methoxylated indene with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities could be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several pharmacologically active carboxamides. Key comparisons include:

*Calculated based on formula C₁₈H₂₃NO₂.

Key Observations:

- Substituent Impact on Bioactivity : The methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 2-bromo or 2-iodo derivatives in ), which are typically less polar . However, trifluoromethyl groups (as in ) often improve metabolic stability and binding affinity due to electronegativity and lipophilicity .

- Alicyclic vs. Aromatic Linkers : The cyclohex-3-ene carboxamide in the target compound contrasts with the piperidine linker in donepezil analogs (). Piperidine derivatives are common in acetylcholinesterase inhibitors due to their conformational flexibility, while rigid alicyclic systems (e.g., cyclohexene) may optimize steric interactions with enzyme pockets .

Pharmacological and Patent Landscape

- Enzyme Inhibition Potential: The compound’s structural resemblance to N-[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide (), a BChE inhibitor, implies possible dual activity against cholinesterases and amyloidogenic targets. However, substitution patterns (e.g., naphthalene vs. cyclohexene) significantly alter binding specificity .

- Patent Relevance: highlights preferred substituents for amino groups in bioactive molecules, such as methoxyethyl or oxetanyl.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that exhibits potential biological activities due to its structural characteristics. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features an indene moiety, which is known for its diverse biological activities. The presence of the methoxy group and the cyclohexene carboxamide structure enhances its potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Receptor Binding : Similar compounds with indole or indene structures have shown high affinity for various receptors, including those involved in cancer and inflammatory responses.

- Tubulin Polymerization Inhibition : Research indicates that derivatives of dihydro-1H-indene can bind to the colchicine site on tubulin, inhibiting polymerization and affecting cell cycle progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide:

- In Vitro Studies : Compounds derived from dihydro-1H-indene exhibited significant antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.028 to 0.087 µM for potent derivatives .

- Mechanisms of Action :

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through various signaling pathways has been documented, suggesting a role in managing inflammatory diseases.

Case Studies

Q & A

Q. What are the critical considerations for synthesizing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclohex-3-enecarboxamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, the methoxy group on the inden ring may necessitate protection/deprotection strategies to avoid side reactions. Key steps include amide bond formation between the indenylmethylamine and cyclohexenecarboxylic acid derivatives. Reaction optimization (e.g., using catalysts like EDC/HOBT for amidation) is crucial for high yields .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | 2-Methoxyindene + formaldehyde, HCl | Form indenylmethyl intermediate | Temperature control (<0°C) |

| 2 | Cyclohexenecarboxylic acid + EDC/HOBT | Amide coupling | Anhydrous DMF, 24h stirring |

Q. How is the structural confirmation of this compound achieved?

Analytical techniques such as ¹H/¹³C NMR (to verify methoxy, cyclohexene, and amide protons) and high-resolution mass spectrometry (HRMS) (to confirm molecular formula) are standard. For example, the methoxy group appears as a singlet at ~3.3 ppm in ¹H NMR, while the cyclohexene double bond shows characteristic coupling in COSY spectra .

Q. What are the stability profiles under varying storage conditions?

The compound is stable in inert atmospheres at -20°C but may degrade under prolonged exposure to light or moisture. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC purity checks are recommended to assess degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require synthesizing analogs with modifications to the methoxy group, cyclohexene ring, or amide linker. For example:

- Replace methoxy with hydroxy or ethoxy groups to assess hydrogen-bonding effects.

- Saturate the cyclohexene double bond to evaluate conformational rigidity. Biological assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (using software like AutoDock Vina) can identify critical pharmacophores .

Example SAR Comparison Table

| Analog | Modification | Bioactivity (IC₅₀) | Notes |

|---|---|---|---|

| Parent | None | 10 nM | Reference |

| A | Methoxy → hydroxy | 50 nM | Reduced lipophilicity |

| B | Cyclohexene → cyclohexane | >1 µM | Loss of activity suggests double bond critical |

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or compound purity. Methodological approaches include:

- Repeating assays with rigorously purified compound (≥95% by HPLC).

- Using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results .

- Conducting stability studies to rule out degradation during experiments .

Q. What strategies are effective for identifying biological targets?

- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.

- Thermal shift assays : Monitor protein melting shifts to identify stabilized targets.

- Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells to infer pathways .

Q. How can synthetic by-products be minimized during scale-up?

Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like over-alkylation. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction intermediates .

Methodological Guidance for Data Analysis

Q. What computational methods predict the compound’s pharmacokinetics?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Molecular dynamics simulations : Assess stability in biological membranes (e.g., using GROMACS) .

Q. How to validate the compound’s purity for in vivo studies?

- HPLC-DAD/MS : Detect impurities at <0.1% levels.

- Elemental analysis : Confirm stoichiometry (C, H, N within 0.4% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.